2-(3-(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)propyl)isoindoline-1,3-dione
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Overview
Description
2-(3-(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)propyl)isoindoline-1,3-dione is a complex organic compound belonging to the class of quinoxaline derivatives. Quinoxalines are heterocyclic compounds with a fused benzene and pyrazine ring, and they have been studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)propyl)isoindoline-1,3-dione typically involves multiple steps, starting from simpler organic compounds. One common approach is the condensation of 9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl with appropriate reagents to form the desired compound. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors and continuous flow processes to ensure consistency and efficiency. Quality control measures, including chromatography and spectroscopy, are employed to verify the purity and structure of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting functional groups to more oxidized forms.
Reduction: : Reducing functional groups to simpler forms.
Substitution: : Replacing one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound has been studied for its potential anticancer properties. It has shown cytotoxic effects against various cancer cell lines, making it a candidate for further drug development.
Medicine
The compound's potential medicinal applications include its use as an anticancer agent. Its ability to induce apoptosis (programmed cell death) in cancer cells is of particular interest to researchers.
Industry
In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 2-(3-(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)propyl)isoindoline-1,3-dione exerts its effects involves interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the induction of apoptosis in cancer cells. The exact pathways and molecular targets are still under investigation, but research suggests involvement in pathways related to cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Indolo[2,3-b]quinoxaline derivatives: : These compounds share a similar core structure but differ in their substituents and functional groups.
Isoindoline-1,3-dione derivatives: : These compounds have a similar isoindoline-1,3-dione moiety but differ in their attached groups.
Uniqueness
2-(3-(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)propyl)isoindoline-1,3-dione is unique due to its specific combination of the quinoxaline core and the isoindoline-1,3-dione group. This combination imparts distinct biological and chemical properties that are not found in other similar compounds.
Properties
IUPAC Name |
2-[3-(9-methylindolo[3,2-b]quinoxalin-6-yl)propyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O2/c1-16-11-12-22-19(15-16)23-24(28-21-10-5-4-9-20(21)27-23)29(22)13-6-14-30-25(31)17-7-2-3-8-18(17)26(30)32/h2-5,7-12,15H,6,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKRIAXFWYJNGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CCCN5C(=O)C6=CC=CC=C6C5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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